(1R,2R)-2-((4-Isopropylphenyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((4-Isopropylphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentanol core with an amino group substituted by a 4-isopropylphenyl group, making it an interesting subject for stereochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((4-Isopropylphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-isopropylaniline.
Formation of Intermediate: Cyclopentanone undergoes a reductive amination with 4-isopropylaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography techniques to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1R,2R)-2-((4-Isopropylphenyl)amino)cyclopentan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.
Scientific Research Applications
Chemistry
Stereochemistry: Studies on the stereochemical properties and enantiomeric purity of the compound.
Catalysis: Use as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the synthesis of advanced materials with specific properties.
Chemical Synthesis: Application as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((4-Isopropylphenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((4-Methylphenyl)amino)cyclopentan-1-ol: Similar structure with a methyl group instead of an isopropyl group.
(1R,2R)-2-((4-Ethylphenyl)amino)cyclopentan-1-ol: Similar structure with an ethyl group instead of an isopropyl group.
(1R,2R)-2-((4-Tert-butylphenyl)amino)cyclopentan-1-ol: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (1R,2R)-2-((4-Isopropylphenyl)amino)cyclopentan-1-ol lies in its specific stereochemistry and the presence of the isopropyl group, which may impart distinct physicochemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-10(2)11-6-8-12(9-7-11)15-13-4-3-5-14(13)16/h6-10,13-16H,3-5H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
FZRCWJQYCIQRPR-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCC2O |
Origin of Product |
United States |
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